molecular formula C7H15BrO B124907 7-Bromo-1-heptanol CAS No. 10160-24-4

7-Bromo-1-heptanol

Cat. No.: B124907
CAS No.: 10160-24-4
M. Wt: 195.1 g/mol
InChI Key: MMXRRNUXCHUHOE-UHFFFAOYSA-N
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Description

7-Bromo-1-heptanol is an organic compound with the molecular formula C7H15BrO. It is a colorless to pale yellow liquid that is slightly soluble in water. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Bromo-1-heptanol can be synthesized through several methods. One common method involves the bromination of 1-heptanol. This reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure the selective bromination of the terminal carbon atom.

Another method involves the hydrolysis of 7-bromo-1-heptene. This reaction uses water or aqueous sodium hydroxide (NaOH) as the hydrolyzing agent. The reaction is typically carried out at elevated temperatures to facilitate the conversion of the alkene to the alcohol.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods. The bromination of 1-heptanol is often preferred due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors, and the product is purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-heptanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3).

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to form 1-heptanol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products such as 1-heptanol, 7-cyano-1-heptanol, and 7-azido-1-heptanol can be formed.

    Oxidation Reactions: The primary product is 7-bromoheptanal.

    Reduction Reactions: The primary product is 1-heptanol.

Scientific Research Applications

7-Bromo-1-heptanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active molecules, such as fatty acids and esters, which are important in metabolic studies.

    Medicine: It is used in the synthesis of potential therapeutic agents, including antidiabetic and antiestrogenic compounds.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

7-Bromo-1-heptanol can be compared with other similar compounds, such as:

    6-Bromo-1-hexanol: This compound has one less carbon atom in its chain, resulting in different physical and chemical properties.

    8-Bromo-1-octanol: This compound has one more carbon atom in its chain, resulting in different solubility and reactivity.

    9-Bromo-1-nonanol: This compound has two more carbon atoms in its chain, resulting in different boiling and melting points.

The uniqueness of this compound lies in its specific chain length and the position of the bromine atom, which makes it suitable for specific synthetic applications.

Properties

IUPAC Name

7-bromoheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXRRNUXCHUHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064979
Record name 1-Heptanol, 7-bromo-
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Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10160-24-4
Record name 7-Bromo-1-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10160-24-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptanol, 7-bromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptanol, 7-bromo-
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Record name 1-Heptanol, 7-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-1-heptanol
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Synthesis routes and methods

Procedure details

Heptane-1,7-diol (36.0 g, 272 mmol; Alfa Aesar) and aq. 48% HBr (38 mL) were heated under reflux in benzene (400 mL) with water removal using a Dean-Stark apparatus. After 12 h, all volatiles were removed in vacuo and the residue was purified by SiO2 column chromatography using a gradient of 10-30% EtOAc/hexanes as eluent to give 7-bromoheptan-1-ol (26.22 g, 62%) as colorless oil. TLC: 50% EtOAc/hexanes, Rf≈0.4; 1H NMR (400 MHz, CDCl3) δ 3.61 (t, 2H, J=7.1 Hz), 3.39 (t, 2H, J=6.8 Hz), 1.80-1.88 (m, 2H), 1.52-1.58 (m, 2H), 1.30-1.46 (m, 6H).
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 7-bromo-1-heptanol in the synthesis of 1,7-dibromoheptane?

A1: this compound acts as a crucial intermediate in the two-step synthesis of 1,7-dibromoheptane from 1,7-heptanediol and hydrobromic acid []. The reaction proceeds via consecutive SN2 mechanisms. Initially, 1,7-heptanediol reacts with hydrobromic acid, forming this compound. This first step is identified as the rate-determining step in the overall synthesis []. Subsequently, this compound reacts with another molecule of hydrobromic acid in a faster second step to yield the final product, 1,7-dibromoheptane [].

Q2: How does the concentration of this compound change during the synthesis of 1,7-dibromoheptane?

A2: The concentration of this compound initially increases as it is formed from 1,7-heptanediol and hydrobromic acid []. As the reaction progresses, the concentration of this compound reaches a maximum and then gradually decreases as it is consumed to form the final product, 1,7-dibromoheptane []. This dynamic change in concentration over time is characteristic of a consecutive reaction where an intermediate is formed and then consumed.

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